4-(2-Butyloctyl)bromobenzene
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Overview
Description
4-(2-Butyloctyl)bromobenzene is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with a bromine atom and a 2-butyloctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Butyloctyl)bromobenzene can be synthesized through the bromination of 4-(2-Butyloctyl)benzene. The reaction typically involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Butyloctyl)bromobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Grignard Reaction: The compound can be converted into a Grignard reagent (4-(2-Butyloctyl)phenylmagnesium bromide) by reacting with magnesium in dry ether.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Grignard Reaction: Magnesium (Mg) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 4-(2-Butyloctyl)phenol or 4-(2-Butyloctyl)aniline.
Grignard Reaction: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Butyloctyl)bromobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Butyloctyl)bromobenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In Grignard reactions, the compound forms a Grignard reagent, which then reacts with electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Iodobenzene: Similar to bromobenzene but with an iodine atom instead of bromine.
Uniqueness
4-(2-Butyloctyl)bromobenzene is unique due to the presence of the 2-butyloctyl group, which imparts different physical and chemical properties compared to simpler halobenzenes. This makes it useful in specific applications where the bulkiness of the substituent plays a crucial role, such as in the synthesis of liquid crystals and advanced polymers .
Properties
Molecular Formula |
C18H29Br |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-bromo-4-(2-butyloctyl)benzene |
InChI |
InChI=1S/C18H29Br/c1-3-5-7-8-10-16(9-6-4-2)15-17-11-13-18(19)14-12-17/h11-14,16H,3-10,15H2,1-2H3 |
InChI Key |
BYWBQBBXDFWDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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